REACTION_CXSMILES
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[Cl-].[CH:2]([N+](=C)C(C)C)(C)C.[Cl:10][C:11]1[C:16]([F:17])=[C:15]([CH3:18])[N:14]=[CH:13][N:12]=1>C(#N)C>[Cl:10][C:11]1[C:16]([F:17])=[C:15]([CH:18]=[CH2:2])[N:14]=[CH:13][N:12]=1 |f:0.1|
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Name
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|
Quantity
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13.3 g
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Type
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reactant
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Smiles
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[Cl-].C(C)(C)[N+](C(C)C)=C
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Name
|
|
Quantity
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10 g
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Type
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reactant
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Smiles
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ClC1=NC=NC(=C1F)C
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Name
|
|
Quantity
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55 mL
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Type
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solvent
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Smiles
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C(C)#N
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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with stirring
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction flask was flushed with argon
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 24 hours
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Duration
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24 h
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Type
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ADDITION
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Details
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Water (130 mL) was added
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Type
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EXTRACTION
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Details
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the mixture was extracted with dichloromethane (140 mL)
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Type
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WASH
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Details
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The organic phase was washed with 10% aqueous KHSO4 (400 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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FILTRATION
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Details
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The solution was filtered
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Type
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CUSTOM
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Details
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evaporated in vacuo at 300 millibar pressure and 35° C. tert-Butylcatechol (30 mg, 0.2 wt %
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Type
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ADDITION
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Details
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was added
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Type
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CUSTOM
|
Details
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Residual solvent was removed under vacuum at 50° C.
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Type
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DISTILLATION
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Details
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the crude product was then distilled at 5 millibar pressure and 50° C. (oil bath)
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Type
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ADDITION
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Details
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tert-Butylcatechol (0.1 wt %) was added to the distilled 4-chloro-5-fluoro-6-vinyl pyrimidine (7.9 g, 73%) which
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Type
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CUSTOM
|
Details
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was obtained as a slightly yellow oil
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Name
|
|
Type
|
|
Smiles
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ClC1=NC=NC(=C1F)C=C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |